molecular formula C24H22FN5O4 B14120263 Ethyl 4-[2-[(4-fluorophenyl)methyl]-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-6-yl]benzoate

Ethyl 4-[2-[(4-fluorophenyl)methyl]-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-6-yl]benzoate

Cat. No.: B14120263
M. Wt: 463.5 g/mol
InChI Key: BZNDSIHQZVUBEK-UHFFFAOYSA-N
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Description

Ethyl 4-{3-[(4-fluorophenyl)methyl]-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purin-8-yl}benzoate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{3-[(4-fluorophenyl)methyl]-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purin-8-yl}benzoate typically involves multiple steps. One common route starts with the preparation of the imidazo[1,2-g]purine core, followed by the introduction of the 4-fluorophenylmethyl group and the ethyl benzoate moiety. The key steps include:

    Formation of the imidazo[1,2-g]purine core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the 4-fluorophenylmethyl group: This step often involves a nucleophilic substitution reaction using a suitable fluorinated benzyl halide.

    Esterification to form the ethyl benzoate moiety: This can be done using standard esterification techniques with ethyl alcohol and a benzoic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{3-[(4-fluorophenyl)methyl]-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purin-8-yl}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydride or alkyl halides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity, making it a candidate for drug discovery and development.

    Medicine: Its unique structure could be explored for therapeutic applications, particularly in targeting specific enzymes or receptors.

    Industry: The compound could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which ethyl 4-{3-[(4-fluorophenyl)methyl]-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purin-8-yl}benzoate exerts its effects depends on its interaction with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor Modulation: It could modulate the activity of certain receptors, affecting cellular signaling pathways.

    DNA Intercalation: The compound might intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Ethyl 4-{3-[(4-fluorophenyl)methyl]-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purin-8-yl}benzoate can be compared with other similar compounds, such as:

    Ethyl 4-{3-[(4-chlorophenyl)methyl]-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purin-8-yl}benzoate: This compound has a chlorine atom instead of a fluorine atom, which can affect its reactivity and biological activity.

    Ethyl 4-{3-[(4-bromophenyl)methyl]-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purin-8-yl}benzoate: The presence of a bromine atom can also influence the compound’s properties.

    Ethyl 4-{3-[(4-methylphenyl)methyl]-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purin-8-yl}benzoate: The methyl group can lead to different steric and electronic effects.

The uniqueness of ethyl 4-{3-[(4-fluorophenyl)methyl]-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purin-8-yl}benzoate lies in its specific combination of functional groups and the presence of the fluorine atom, which can significantly influence its chemical and biological properties.

Properties

Molecular Formula

C24H22FN5O4

Molecular Weight

463.5 g/mol

IUPAC Name

ethyl 4-[2-[(4-fluorophenyl)methyl]-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-6-yl]benzoate

InChI

InChI=1S/C24H22FN5O4/c1-3-34-22(32)16-6-10-18(11-7-16)28-12-13-29-19-20(26-23(28)29)27(2)24(33)30(21(19)31)14-15-4-8-17(25)9-5-15/h4-11H,3,12-14H2,1-2H3

InChI Key

BZNDSIHQZVUBEK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC5=CC=C(C=C5)F

Origin of Product

United States

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